An In-depth Technical Guide to 3-(2-chloroacetyl)-1H-indole-5-carbonitrile
An In-depth Technical Guide to 3-(2-chloroacetyl)-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs, particularly (3-chloroacetyl)-indole (3CAI), to infer its chemical, physical, and biological characteristics. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its potential as a therapeutic agent, likely as an AKT inhibitor with anticancer properties.
Chemical and Physical Properties
Based on its structure and data from commercial suppliers, the following properties can be attributed to 3-(2-chloroacetyl)-1H-indole-5-carbonitrile.
| Property | Value | Source |
| CAS Number | 115027-08-2 | [1][2] |
| Molecular Formula | C₁₁H₇ClN₂O | [1][2] |
| Molecular Weight | 218.64 g/mol | [1][2] |
| Appearance | Likely a solid | Inferred |
| Purity | Available up to 95% | [2] |
| Solubility | Soluble in organic solvents like DMSO | Inferred from related compounds[3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Biological Activity and Potential Therapeutic Applications
While direct biological data for 3-(2-chloroacetyl)-1H-indole-5-carbonitrile is not extensively published, the activity of the closely related compound, (3-chloroacetyl)-indole (3CAI), suggests a strong potential for anticancer applications through the inhibition of the AKT signaling pathway.
Mechanism of Action: AKT Inhibition
(3-chloroacetyl)-indole (3CAI) has been identified as a specific, allosteric inhibitor of AKT (also known as Protein Kinase B).[4][5] AKT is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. Its overactivation is a common feature in many cancers, making it a key therapeutic target.[4][5]
The chloroacetyl group at the 3-position of the indole ring is a reactive electrophile that can form a covalent bond with nucleophilic residues, such as cysteine, in the target protein. This covalent modification can lead to irreversible inhibition. Given the structural similarity, it is highly probable that 3-(2-chloroacetyl)-1H-indole-5-carbonitrile also functions as an AKT inhibitor. The 5-carbonitrile group may influence the compound's potency, selectivity, and pharmacokinetic properties.
Anticancer Potential
Derivatives of indole-3-carbinol, a natural product found in cruciferous vegetables, have shown promise as anticancer agents.[4][5] 3CAI, a synthetic derivative, exhibits significantly more potent growth-inhibitory and pro-apoptotic effects in colon cancer cells compared to its parent compound.[4][5] It has been shown to suppress the downstream targets of AKT, such as mTOR and GSK3β, and to inhibit tumor growth in vivo.[4][5]
Based on these findings, 3-(2-chloroacetyl)-1H-indole-5-carbonitrile is a strong candidate for investigation as an anticancer agent, potentially with improved efficacy or a different spectrum of activity compared to 3CAI.
Experimental Protocols
Proposed Synthesis Workflow
The synthesis of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile can be envisioned through a Friedel-Crafts acylation of indole-5-carbonitrile.
Caption: Proposed synthesis of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile.
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Reaction Setup: To a stirred solution of indole-5-carbonitrile in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise at a low temperature (e.g., 0 °C).
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Acylation: Chloroacetyl chloride is then added dropwise to the reaction mixture, maintaining the low temperature.
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Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up: The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
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Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
In Vitro AKT Kinase Assay Workflow
To confirm the inhibitory activity of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile against AKT, a standard in vitro kinase assay can be performed.
Caption: Workflow for an in vitro AKT kinase assay.
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Reaction Mixture Preparation: A reaction buffer containing recombinant active AKT kinase, a suitable substrate (e.g., GSK3 fusion protein), and [γ-³²P]ATP is prepared.
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Inhibitor Addition: 3-(2-chloroacetyl)-1H-indole-5-carbonitrile is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
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Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specific time (e.g., 30 minutes).
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Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
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Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated ³²P is quantified using a scintillation counter.
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IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.
Signaling Pathway
The anticipated primary signaling pathway affected by 3-(2-chloroacetyl)-1H-indole-5-carbonitrile is the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.
Caption: The proposed inhibitory action on the AKT signaling pathway.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(2-chloroacetyl)-1H-indole-5-carbonitrile is not widely available, precautions for handling similar chloroacetyl compounds and indole derivatives should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
3-(2-chloroacetyl)-1H-indole-5-carbonitrile is a promising but understudied molecule. Based on the data from its close analog, (3-chloroacetyl)-indole, it is likely a potent inhibitor of the AKT signaling pathway with significant potential as an anticancer agent. This technical guide provides a starting point for researchers interested in exploring its therapeutic applications. Further experimental validation of its synthesis, biological activity, and safety profile is essential to fully elucidate its properties and potential for drug development.
References
- 1. targetmol.cn [targetmol.cn]
- 2. calpaclab.com [calpaclab.com]
- 3. selleckchem.com [selleckchem.com]
- 4. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
